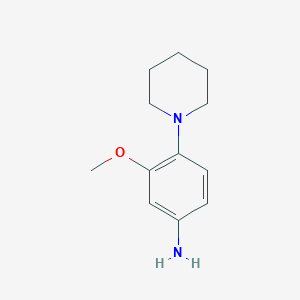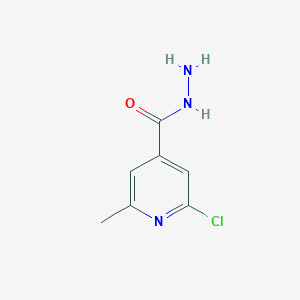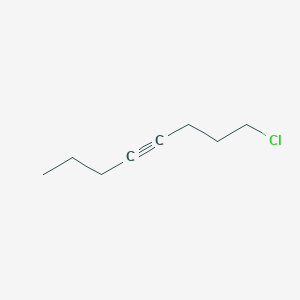
1-Chloro-4-octyne
Overview
Description
1-Chloro-4-octyne is an organic compound with the molecular formula C8H13Cl . It is part of the alkynes family, which are organic molecules made of the functional group carbon-carbon triple bonds .
Synthesis Analysis
The synthesis of this compound could involve organo-titanium reagent mediated coupling . It may also be used for the synthesis of 1,5-diynes, via reaction with 1,3-dilithiopropyne .Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, thirteen hydrogen atoms, and one chlorine atom . The average mass is 144.642 Da and the monoisotopic mass is 144.070572 Da .Scientific Research Applications
Polar Interactions and Hydrogen Bonding
1-Chloro-4-octyne exhibits interesting behaviors in terms of its interactions with various solvents. Research by Hallman, Stephenson, and Fuchs (1983) on the heats of vaporization and solution of liquid octynes in different solvents highlights the significant role of hydrogen bonding and other polar interactions in these compounds. The enthalpies of hydrogen bond formation, as observed in various solvents, suggest that this compound has distinct interaction patterns, which are essential for understanding its behavior in different chemical environments (Hallman, Stephenson, & Fuchs, 1983).
Copolymerization Applications
This compound is significant in polymer chemistry, particularly in copolymerization processes. Ohgane, Masuda, and Higashimura (1994) investigated the copolymerization of chlorine-containing acetylenes with norbornene, using a MoCl5-n-Bu4Sn catalyst in toluene. This study provides insights into the reactivity and polymerization behavior of this compound, showcasing its potential in developing new materials (Ohgane, Masuda, & Higashimura, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-4-octyne is a type of alkyne, which are organic molecules made of the functional group carbon-carbon triple bonds . The primary targets of alkynes like this compound are typically other organic molecules in a chemical reaction. They can react with a variety of substances, including acids, bases, and other organic compounds, to form new products.
Mode of Action
The mode of action of this compound involves its triple bond. The triple bond is highly reactive due to its high electron density, making it an excellent target for addition reactions . In these reactions, the triple bond can be broken, and new atoms or groups of atoms can be added to the carbon atoms that were previously part of the triple bond .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction it is involved in. As an alkyne, this compound can participate in a variety of reactions, including addition reactions, oxidation reactions, and reduction reactions . The products of these reactions can then go on to participate in other biochemical pathways.
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the reactivity of the triple bond . Additionally, the presence of other substances can also influence the reaction of this compound. For instance, certain catalysts can speed up the reaction, while other substances might inhibit the reaction .
Properties
IUPAC Name |
1-chlorooct-4-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMBXPBVPCUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510957 | |
| Record name | 1-Chlorooct-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-84-9 | |
| Record name | 1-Chloro-4-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorooct-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

diphenyl-](/img/structure/B3059445.png)

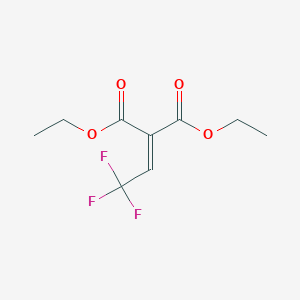

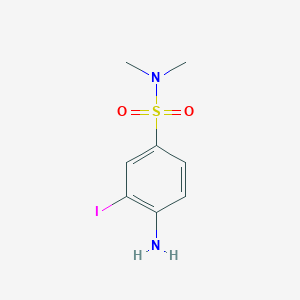
![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)
